molecular formula C7H16O3 B041597 Trimethyl orthobutyrate CAS No. 43083-12-1

Trimethyl orthobutyrate

Cat. No.: B041597
CAS No.: 43083-12-1
M. Wt: 148.2 g/mol
InChI Key: JAFMOTJMRSZOJE-UHFFFAOYSA-N
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Description

It is a clear, colorless to slightly yellow liquid with a molecular weight of 148.20 g/mol . This compound is used in various chemical synthesis applications due to its unique structural properties.

Mechanism of Action

Target of Action

Trimethyl orthobutyrate, also known as Trimethylorthobutyrate or 1,1,1-Trimethoxybutane, is a chemical compound used in various organic transformations It’s known to be used as a substrate in various classes of two-component and multi-component organic reactions .

Mode of Action

The mode of action of this compound is primarily through its role as a substrate in organic transformations. It participates in the gas-phase elimination process, which has been examined over the temperature range of 310-369°C and pressure range of 50-130Torr .

Biochemical Pathways

This compound is involved in various organic transformations. For instance, it has been used in the preparation of 5-acetamido-9-O-butyroyl-3,5-dideoxy-D-glycero-2-nonulopyranosonic acid and 9-O-butyroyl-3,5-dideoxy-5-glycoloylamido-D-glycero-2-nonulopyranosonic acid . These transformations indicate that this compound can participate in complex biochemical pathways, leading to the synthesis of various organic compounds.

Pharmacokinetics

Its physical properties such as boiling point (145-147 °c), density (0926 g/mL at 25 °C), and refractive index (1404) can influence its pharmacokinetic behavior .

Result of Action

The result of this compound’s action is the formation of various organic compounds. For example, it has been used in the synthesis of 5-acetamido-9-O-butyroyl-3,5-dideoxy-D-glycero-2-nonulopyranosonic acid and 9-O-butyroyl-3,5-dideoxy-5-glycoloylamido-D-glycero-2-nonulopyranosonic acid .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the kinetics and mechanism of its gas-phase elimination have been examined over a temperature range of 310-369°C and a pressure range of 50-130Torr . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions of the reaction environment.

Preparation Methods

1,1,1-Trimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of butyraldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CH3CH2CH2CHO+3CH3OHCH3CH2CH2C(OCH3)3+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{CHO} + 3\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C(OCH}_3\text{)}_3 + \text{H}_2\text{O} CH3​CH2​CH2​CHO+3CH3​OH→CH3​CH2​CH2​C(OCH3​)3​+H2​O

In industrial production, this reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1,1-Trimethoxybutane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, 1,1,1-Trimethoxybutane can hydrolyze to form butyraldehyde and methanol.

    Oxidation: It can be oxidized to form butyric acid using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1,1-Trimethoxybutane has several scientific research applications:

Comparison with Similar Compounds

1,1,1-Trimethoxybutane can be compared with other similar compounds such as:

    Trimethyl orthoacetate: Similar in structure but with a different alkyl group.

    Trimethyl orthovalerate: Another similar compound with a different alkyl group.

    Triethyl orthoformate: Similar in function but with ethyl groups instead of methyl groups.

The uniqueness of 1,1,1-Trimethoxybutane lies in its specific structural properties and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

1,1,1-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFMOTJMRSZOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195680
Record name 1,1,1-Trimethoxybutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43083-12-1
Record name Trimethyl orthobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43083-12-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trimethoxybutane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trimethoxybutane
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URL https://comptox.epa.gov/dashboard/DTXSID80195680
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Record name 1,1,1-trimethoxybutane
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Record name 1,1,1-Trimethoxybutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is trimethyl orthobutyrate used in polymer synthesis?

A: this compound serves as a valuable reagent for introducing carboxyl end-groups to polymers during anionic polymerization. [, , ] Specifically, it reacts with living polystyryl anions, and subsequent treatment with hydrochloric acid and lithium hydroxide yields polymers with terminal carboxyl groups. [, , ] This end-capping strategy enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. [, , ]

Q2: What are some byproducts observed when using this compound for carboxyl end-capping?

A: While effective, the reaction of polystyryl anions with this compound can produce byproducts alongside the desired carboxyl-terminated polystyrene (Bu−PS−CH2CH2CH2COOH). [, ] Mass spectrometry analysis has identified several byproducts, including:

  • Bu−PS−CH2CH2CH2−CO−PS−Bu [, ]

Q3: Can this compound be used to synthesize cyclic polymers?

A: Yes, researchers have successfully employed this compound in the multi-step synthesis of a model cyclic triblock terpolymer. [] In this instance, it acts as a terminator and carboxylic acid generator in conjunction with an amine-functionalized initiator. [] This approach highlights the versatility of this compound in achieving complex polymer architectures.

Q4: Beyond polymers, what other synthetic applications does this compound have?

A: this compound plays a crucial role in synthesizing various organic compounds. One example is its use in the total synthesis of (+)-epiibogamine, a compound of interest for its potential antiaddictive and neuroregenerative properties. [] In this synthesis, this compound serves as a starting material, and through a series of reactions, including a key three-component domino Michael/Michael/Mannich annulation, enables the efficient construction of the complex iboga alkaloid structure. []

Q5: What is known about the gas-phase elimination kinetics of this compound?

A: Studies have investigated the gas-phase elimination kinetics of this compound at elevated temperatures (310-369 °C). [] These reactions are homogeneous, unimolecular, and follow first-order kinetics. [] The primary products are methanol and the corresponding methyl ketene acetal, suggesting a mechanism involving a polar concerted four-membered cyclic transition state. [] The activation parameters for this elimination reaction have also been determined. []

Q6: Are there any known applications of this compound in synthesizing pharmaceutical intermediates?

A: Yes, this compound plays a role in the synthesis of diethyl 2-(n-propyl)1H-imidazole-4,5-dicarboxylate, a key intermediate in producing olmesartan, a medication used to treat high blood pressure. [] This highlights the relevance of this compound in medicinal chemistry and drug development.

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